molecular formula C24H27N3O3S B11309751 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11309751
M. Wt: 437.6 g/mol
InChI Key: UQQYGFMKFHKDLR-UHFFFAOYSA-N
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Description

The compound 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is a complex organic molecule. It is characterized by its unique structure, which includes a phthalazinone core, a benzenesulfonamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.

    Final Assembly: The final step involves coupling the phthalazinone core with the benzenesulfonamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may have applications in treating diseases or conditions where its specific molecular interactions are beneficial.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it valuable in creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylbenzenesulfonamide
  • 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

The uniqueness of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacological activity, highlighting its potential as a unique chemical entity.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-4-27-24(28)20-11-7-6-10-19(20)23(25-27)18-14-13-17(3)22(15-18)31(29,30)26-21-12-8-5-9-16(21)2/h5,8-9,12-15,26H,4,6-7,10-11H2,1-3H3

InChI Key

UQQYGFMKFHKDLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NC4=CC=CC=C4C

Origin of Product

United States

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